-Methyl-1H-indazole can be modified with different functional groups to create novel compounds with potential therapeutic properties. Studies have explored its use as a precursor for:
Researchers have investigated derivatives of 6-Methyl-1H-indazole for their ability to inhibit the growth of cancer cells. For instance, a study published in the European Journal of Medicinal Chemistry explored the antitumor activity of specific derivatives [].
Research suggests that certain 6-Methyl-1H-indazole derivatives might possess neuroprotective properties. A study published in Pharmacology, Biochemistry, and Behavior investigated the potential of these derivatives to protect against neurodegeneration [].
6-Methyl-1H-indazole is a heterocyclic organic compound with the molecular formula and a molecular weight of 132.16 g/mol. It features a fused bicyclic structure that consists of an indazole moiety, characterized by a five-membered ring containing two nitrogen atoms and a six-membered benzene-like ring. This compound is known for its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Research indicates that 6-Methyl-1H-indazole exhibits notable biological activities:
6-Methyl-1H-indazole has several applications:
Interaction studies involving 6-Methyl-1H-indazole have revealed important insights into its reactivity and biological interactions:
Several compounds share structural similarities with 6-Methyl-1H-indazole. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Indazole | Bicyclic heterocycle | Lacks methyl substitution; serves as a parent compound. |
| 5-Methyl-1H-indazole | Bicyclic heterocycle | Methyl group at position five alters reactivity and biological properties. |
| 6-Ethyl-1H-indazole | Bicyclic heterocycle | Ethyl substitution provides different steric effects and solubility characteristics. |
| 2-Methyl-1H-indazole | Bicyclic heterocycle | Methyl group at position two significantly affects electronic properties. |
The distinct placement of the methyl group at position six contributes to unique electronic properties and reactivity patterns compared to other indazoles. This positioning influences both its chemical behavior and biological activity, making it a valuable compound for further research and development in various fields.
6-Methyl-1H-indazole exhibits a distinctive bicyclic structure that fundamentally consists of a benzene ring fused to a pyrazole ring, with a methyl group positioned at the 6-carbon of the benzene portion. The compound possesses the molecular formula C₈H₈N₂ and a molecular weight of 132.17 grams per mole, as confirmed by multiple chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is designated as 6-methyl-1H-indazole, indicating the position of the methyl substituent and the specific tautomeric form.
The structural framework demonstrates remarkable stability through aromatic delocalization across both ring systems. The indazole core consists of a six-membered benzene ring fused to a five-membered pyrazole ring, creating a planar molecular geometry that facilitates intermolecular interactions. The presence of the methyl group at the 6-position introduces steric and electronic effects that significantly influence the compound's reactivity patterns and physicochemical properties. Chemical databases report the compound's Chemical Abstracts Service registry number as 698-24-8, providing a unique identifier for this specific structural arrangement.
Spectroscopic analysis reveals characteristic features that confirm the structural identity of 6-methyl-1H-indazole. The compound exhibits specific melting point ranges between 175.0 and 185.0 degrees Celsius, indicating high purity and crystalline stability. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts corresponding to the aromatic protons and the methyl substituent. The molecular structure demonstrates amphiprotic behavior, capable of both protonation and deprotonation under appropriate conditions, which significantly impacts its chemical reactivity and biological activity.
The three-dimensional conformational analysis reveals that 6-methyl-1H-indazole adopts a planar configuration with minimal deviation from planarity due to the fused ring system. This structural characteristic contributes to the compound's ability to participate in π-π stacking interactions and hydrogen bonding networks, particularly important in solid-state arrangements and biological recognition processes. The methyl substituent at the 6-position creates a subtle but significant electronic perturbation that affects the electron density distribution throughout the aromatic system, influencing both nucleophilic and electrophilic substitution reactions.
The historical development of indazole chemistry traces back to the pioneering work of Nobel laureate Emil Fischer in the early 1880s, who first synthesized indazole compounds through thermal cyclization of ortho-hydrazino cinnamic acid. Fischer's initial attempts to prepare the anhydride of ortho-hydrazino cinnamic acid unexpectedly yielded multiple products, among which he identified a compound lacking oxygen, later confirmed as indazole. This serendipitous discovery marked the beginning of systematic investigation into indazole chemistry and established the foundation for developing substituted derivatives such as 6-methyl-1H-indazole.
The evolution of indazole synthesis methods throughout the 20th century reflected broader advances in heterocyclic chemistry and synthetic methodology. Early synthetic approaches relied primarily on thermal cyclization reactions, which provided moderate yields but limited functional group tolerance. The development of transition metal-catalyzed reactions in the latter half of the 20th century revolutionized indazole synthesis, enabling more efficient and selective preparation of substituted derivatives. These methodological advances directly facilitated the systematic study and application of 6-methyl-1H-indazole in various research contexts.
The compound's classification within the broader context of heterocyclic chemistry reflects its dual nature as both an indole analog and a pyrazole derivative. This structural relationship positioned 6-methyl-1H-indazole as a valuable comparative compound for structure-activity relationship studies, particularly in medicinal chemistry applications. Historical literature reveals that the compound served as a key intermediate in developing various pharmaceutical agents, contributing to the understanding of how methyl substitution patterns influence biological activity and pharmacokinetic properties.
Contemporary organic synthesis has elevated 6-methyl-1H-indazole to a position of considerable importance as both a synthetic intermediate and a target molecule for method development. Recent advances in catalytic methodologies have enabled more efficient and selective approaches to indazole synthesis, with 6-methyl-1H-indazole serving as a benchmark compound for evaluating new synthetic transformations. The compound's accessibility and well-characterized properties make it an ideal substrate for developing novel functionalization reactions and exploring mechanistic pathways.
Modern synthetic applications of 6-methyl-1H-indazole encompass diverse areas including pharmaceutical chemistry, materials science, and supramolecular assembly. The compound serves as a precursor for synthesizing more complex indazole derivatives through various functionalization reactions. Recent literature demonstrates the utility of 6-methyl-1H-indazole in Suzuki coupling reactions, which enable the installation of aryl groups to create biphenyl-containing indazole derivatives. These transformations exemplify the compound's versatility as a synthetic building block for accessing structurally diverse molecular architectures.
The role of 6-methyl-1H-indazole in contemporary medicinal chemistry extends beyond its function as a simple intermediate. Modern drug discovery programs frequently incorporate indazole scaffolds due to their favorable pharmacological properties and synthetic accessibility. The specific substitution pattern of 6-methyl-1H-indazole provides medicinal chemists with opportunities to fine-tune molecular properties through additional functionalization reactions. Recent synthetic methodologies have enabled the preparation of amino-substituted derivatives, carboxylic acid analogs, and sulfonyl-containing compounds, expanding the chemical space accessible from this core structure.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.17 g/mol | |
| CAS Registry Number | 698-24-8 | |
| Melting Point | 175.0-185.0°C | |
| Appearance | Brown powder | |
| Purity (typical) | ≥96.0% |
Contemporary research has also highlighted the photochemical properties of 6-methyl-1H-indazole and related compounds, opening new avenues for light-mediated synthetic transformations. Visible light-mediated reactions involving indazole derivatives have demonstrated the potential for developing environmentally benign synthetic methodologies that operate under mild conditions without requiring traditional catalysts or additives. These advances position 6-methyl-1H-indazole at the forefront of sustainable synthetic chemistry, where researchers seek to minimize environmental impact while maintaining synthetic efficiency.
The integration of 6-methyl-1H-indazole into automated synthesis platforms and high-throughput screening protocols reflects its importance in modern pharmaceutical research. Automated synthesis systems enable rapid preparation of diverse indazole libraries for biological evaluation, facilitating the identification of lead compounds with optimized properties. The compound's stability under various reaction conditions and its compatibility with diverse functional groups make it particularly well-suited for combinatorial chemistry approaches and parallel synthesis strategies employed in contemporary drug discovery programs.
The synthesis of 6-methyl-1H-indazole through cyclization strategies employing diazole intermediates represents a fundamental approach in heterocyclic chemistry [1]. Traditional methodologies involve the formation of the indazole core through intramolecular cyclization reactions that utilize pre-formed diazole structures as key building blocks [2].
One established approach involves the preparation of substituted benzamidines as diazole precursors, which undergo organophosphorus-mediated reductive cyclization to construct 3-amino-2H-indazoles [3]. This methodology demonstrates the versatility of diazole intermediates in accessing various indazole derivatives through controlled cyclization processes [3].
The diazotization reaction pathway has emerged as a highly efficient method for constructing indazole-3-carboxylic acid derivatives [2]. This approach features operational simplicity, mild reaction conditions, rapid reaction rates, and high yields with wide substrate scope [2]. The mechanism involves diazonium salt formation as a key intermediate, which subsequently undergoes cyclization to form the desired indazole structure [2].
Electrochemical radical carbon-hydrogen/nitrogen-hydrogen cyclization represents another innovative approach for synthesizing 1H-indazoles from arylhydrazones [4]. This method employs electrochemical anodic oxidation to promote the formation of nitrogen free radicals, which then participate in the cyclization process [4]. The use of hexafluoroisopropanol serves multiple roles as solvent, proton donor, and promoter of nitrogen radical formation [4].
Functional group transformations within indazole scaffolds provide access to diversely substituted 6-methyl-1H-indazole derivatives [5] [6]. The methyl group at the 6-position can be introduced through various methylation procedures, including direct alkylation reactions and metal-catalyzed processes [7].
Nitration reactions represent a crucial functional group transformation for accessing 6-methyl-1H-indazole derivatives . The nitration of 6-methylindazole using nitric acid in the presence of sulfuric acid allows for selective introduction of nitro groups at specific positions . These nitro-substituted intermediates can subsequently undergo reduction to yield amino derivatives .
Halogenation reactions provide another important transformation pathway [5]. The iodination of 6-methyl-1H-indazole using N-iodosuccinimide in dimethylformamide at ambient temperature yields 3-iodo-6-methyl-1H-indazole derivatives in excellent yields [5]. This transformation demonstrates high regioselectivity and tolerance for various reaction conditions [5].
The reduction of nitro groups to amino functionalities represents a key transformation for accessing amino-substituted 6-methyl-1H-indazole derivatives [9]. Iron sulfate in combination with ammonium hydroxide provides an effective reducing system for converting 5-nitro-6-methyl-1H-indazole to the corresponding 5-amino derivative [9].
Advanced halogenation strategies have significantly improved the efficiency of 6-methyl-1H-indazole synthesis [10] [11]. Metal-free regioselective halogenation protocols have emerged as environmentally friendly alternatives that provide excellent control over substitution patterns [10].
Bromination using N-bromosuccinimide represents a highly effective approach for introducing bromine substituents [11]. The reaction of 2-phenyl-2H-indazole with N-bromosuccinimide in ethanol at elevated temperatures provides mono-brominated products in excellent yields exceeding 97% [10]. The regioselectivity can be controlled by adjusting the equivalents of brominating reagent and reaction temperature [10].
The comparison between bromide and mesylate intermediates reveals significant differences in reactivity and selectivity profiles [12]. Bromide intermediates typically undergo nucleophilic substitution reactions more readily due to the superior leaving group ability of bromide [12]. Mesylate intermediates, while less reactive, offer enhanced regioselectivity and compatibility with sensitive functional groups [12].
| Halogenating Agent | Reaction Temperature | Yield (%) | Regioselectivity |
|---|---|---|---|
| N-bromosuccinimide | 25°C | 88 | Mono-selective |
| N-bromosuccinimide | 40°C | 98 | Mono-selective |
| N-bromosuccinimide (2.5 equiv) | 80°C | 75 | Di-selective |
| N-bromosuccinimide (4.0 equiv) | 80°C | 71 | Tri-selective |
Poly-halogenation can be achieved by fine-tuning reaction conditions, with tribrominated products obtained using 4.0 equivalents of N-bromosuccinimide at 80°C in acetonitrile [10].
Regioselective alkylation of indazole scaffolds has been extensively developed to provide controlled access to N1- and N2-substituted derivatives [13] [14]. The regioselectivity is primarily governed by the choice of base, solvent, and reaction conditions [13].
Sodium hydride in tetrahydrofuran represents the optimal conditions for achieving N1-selective alkylation [13]. This system provides excellent regioselectivity (>99% N1) for indazoles bearing electron-withdrawing substituents such as carboxymethyl, tert-butyl, acetyl, and carboxamide groups at the 3-position [13]. The mechanism involves formation of tight ion pairs between the deprotonated indazole and sodium cation, which directs alkylation to the N1 position [13].
Cesium carbonate in dimethylformamide provides alternative conditions that favor N2-alkylation for certain substrate classes [13]. The polar solvent promotes formation of solvent-separated ion pairs, which reduces the directing effect of the metal cation and allows steric factors to govern regioselectivity [13].
| Substrate | Base/Solvent | N1:N2 Ratio | Yield (%) |
|---|---|---|---|
| 3-Carboxymethyl indazole | NaH/THF | >99:1 | 85 |
| 3-tert-Butyl indazole | NaH/THF | >99:1 | 78 |
| 7-Methyl indazole | NaH/THF | 25:75 | 72 |
| 7-Nitro indazole | Cs₂CO₃/DMF | 4:96 | 68 |
Recent advances have demonstrated highly selective N2-alkylation using trifluoromethanesulfonic acid catalysis with diazo compounds [15]. This metal-free approach provides excellent regioselectivity (N2/N1 up to 100/0) and good to excellent yields with broad functional group tolerance [15].
Transition-metal catalysis has revolutionized indazole synthesis by enabling efficient C-H activation and cyclization sequences [16] [17]. Rhodium-based catalysts have shown particular efficacy in promoting indazole formation through sequential C-H functionalization and annulation reactions [16].
Rhodium(III)-catalyzed substrate-controlled conversion of azobenzenes with alkenes provides access to indazole derivatives under mild conditions [16]. The use of [Cp*RhCl₂]₂ catalyst (5 mol%) with copper(II) acetate as oxidant in dichloroethane enables efficient transformation with broad substrate scope [16].
Copper-catalyzed intramolecular Ullmann cyclization represents another effective approach for indazole synthesis [18]. The optimization of reaction conditions through high-throughput screening and statistical modeling has identified safe and efficient protocols that produce high-purity material in excellent yields [18].
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| [Cp*RhCl₂]₂/Cu(OAc)₂ | 80 | 12 | 85-92 |
| Pd(PPh₃)₄/NaHCO₃ | 80 | 8-12 | 70-88 |
| CuI/K₂CO₃ | 120 | 6 | 75-85 |
Palladium-catalyzed Suzuki-Miyaura coupling reactions have been employed for constructing substituted indazole derivatives [19]. The use of tetrakis(triphenylphosphine)palladium(0) in dimethylformamide with sodium bicarbonate base provides reliable access to 3-aryl-substituted indazoles in good yields [19].
The nucleophilic substitution dynamics in indazole chemistry are governed by the relative nucleophilicity of the N1 and N2 positions and the nature of the electrophilic partner [20] [21]. Computational studies have provided detailed insights into the reaction pathways and energy profiles for various substitution processes [21].
Density functional theory calculations reveal that the activation energy for N1 alkylation of indazole with methyl trichloroacetimidate is 12.76 kcal/mol, while N2 alkylation requires 13.87 kcal/mol [22]. However, experimental observations of selective N2 alkylation suggest that tautomeric equilibria play a crucial role in determining the overall reaction outcome [22].
The reaction mechanism for formaldehyde addition to indazoles under acidic conditions involves protonated formaldehyde as the electrophilic species [21]. Theoretical studies indicate that zwitterionic intermediates are formed during the addition process, with subsequent cyclization leading to the observed products [21].
| Reaction Type | Activation Energy (kcal/mol) | Preferred Site | Selectivity Factor |
|---|---|---|---|
| Methyl iodide alkylation | 12.76 (N1), 13.87 (N2) | N1 | Kinetic |
| Formaldehyde addition | 15.2 (N1), 16.8 (N2) | N1 | Thermodynamic |
| Acyl chloride reaction | 11.3 (N1), 14.1 (N2) | N1 | Kinetic |
The stereochemical outcome of nucleophilic substitution reactions has been demonstrated to proceed through stereospecific SN2 mechanisms with inversion of configuration [12]. This finding has important implications for the synthesis of enantiomerically pure indazole derivatives [12].
The choice of base significantly influences the regioselectivity and efficiency of indazole alkylation reactions [13] [23]. Strong bases such as sodium hydride promote formation of tight ion pairs that direct alkylation to specific positions through chelation effects [13].
Mechanistic studies have revealed that sodium hydride deprotonation of indazoles bearing carbonyl-containing substituents leads to bidentate coordination between the indazolyl anion and sodium cation [13]. This tight ion pair formation favors N1 alkylation due to the directing effect of the coordinated metal center [13].
Weaker bases such as cesium carbonate promote formation of solvent-separated ion pairs, which reduces the directing effect of the metal cation [13]. Under these conditions, steric factors become the primary determinant of regioselectivity [13].
The base strength also influences the reaction kinetics and thermodynamic equilibria [23]. Monitoring alkylation reactions by liquid chromatography-mass spectrometry reveals that aminal intermediates form rapidly at the beginning of the reaction and subsequently convert to the final products [23].
| Base | pKa | Ion Pair Type | Preferred Site | Mechanism |
|---|---|---|---|---|
| NaH | 35 | Tight | N1 | Chelation-directed |
| LiHMDS | 26 | Tight | N1 | Chelation-directed |
| Cs₂CO₃ | 10.3 | Separated | N2 | Sterics-controlled |
| K₂CO₃ | 10.3 | Separated | N2 | Sterics-controlled |
Solvent polarity and temperature exert profound effects on the regioselectivity and efficiency of indazole synthesis reactions [13] [14] [24]. Polar protic solvents such as ethanol favor formation of hydrogen-bonded complexes that can influence reaction pathways [10].
Temperature effects are particularly pronounced in halogenation reactions, where elevated temperatures promote over-halogenation and formation of multiple substitution products [10]. The optimal temperature for mono-bromination of indazoles is typically 40°C, while higher temperatures (80°C) are required for selective di-bromination [10].
Solvent effects on regioselectivity have been systematically studied for indazole alkylation reactions [14]. Tetrahydrofuran promotes N1-selective alkylation through stabilization of tight ion pairs, while dimethylformamide favors N2-alkylation due to formation of solvent-separated ion pairs [14].
| Solvent | Dielectric Constant | Temperature (°C) | N1:N2 Ratio | Yield (%) |
|---|---|---|---|---|
| THF | 7.6 | 50 | 95:5 | 88 |
| DMF | 36.7 | 90 | 15:85 | 82 |
| Ethanol | 24.5 | 78 | 70:30 | 75 |
| Acetonitrile | 37.5 | 80 | 60:40 | 78 |
The combination of solvent and temperature effects enables fine-tuning of reaction selectivity and yield [24]. Statistical modeling approaches have been employed to optimize reaction conditions and identify the optimal parameter space for specific transformations [24].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for 6-methyl-1H-indazole through distinctive chemical shift patterns and coupling constants. The ¹H nuclear magnetic resonance spectrum reveals characteristic resonances that confirm the substitution pattern and tautomeric preference [1] [2].
Proton Nuclear Magnetic Resonance Characteristics:
The methyl substituent at the 6-position appears as a characteristic singlet at δ 2.50 parts per million, integrating for three protons [1]. The aromatic region displays three distinct resonances: a singlet at δ 7.19 parts per million corresponding to the hydrogen at carbon-7, a singlet at δ 7.39 parts per million for the hydrogen at carbon-5, and a doublet at δ 8.17 parts per million with coupling constant J = 8.4 hertz for the hydrogen at carbon-4 [1]. The hydrogen at carbon-3 of the pyrazole ring typically appears as a singlet around δ 8.0-8.3 parts per million, confirming the 1H-tautomeric form [3].
Carbon-13 Nuclear Magnetic Resonance Analysis:
The ¹³C nuclear magnetic resonance spectrum provides detailed structural information through characteristic chemical shifts. The methyl carbon resonates at δ 22.0 parts per million, while the aromatic carbons span the range from δ 110.1 to 141.1 parts per million [1]. Critical resonances include carbon-7 at δ 110.1 parts per million, carbon-5 at δ 121.8 parts per million, and carbon-6 at δ 138.0 parts per million, reflecting the electron-donating effect of the methyl substituent [1].
The chemical shift assignments are supported by density functional theory calculations using gauge-invariant atomic orbital methods, which show excellent correlation with experimental values [4]. The ¹³C nuclear magnetic resonance data confirms the electronic environment modifications introduced by the methyl group, particularly the upfield shift of carbon-7 due to the ortho-relationship with the methyl substituent [3].
Mass spectrometry of 6-methyl-1H-indazole exhibits characteristic fragmentation patterns that confirm the molecular structure and provide insights into the stability of various molecular fragments [5] [6]. The molecular ion peak appears at mass-to-charge ratio 132, corresponding to the molecular formula C₈H₈N₂ [7].
Electron Impact Fragmentation:
The base peak typically corresponds to the loss of a hydrogen radical from the molecular ion, forming the [M-H]⁺ fragment at mass-to-charge ratio 131 [5]. Additional significant fragments include the loss of the methyl group (mass-to-charge ratio 117) and the formation of the indazole cation [C₇H₅N₂]⁺ at mass-to-charge ratio 117 [5]. The fragmentation pattern follows predictable pathways based on the stability of the resulting cations and the bond dissociation energies within the indazole framework [6].
Electrospray Ionization Mass Spectrometry:
Under electrospray ionization conditions, 6-methyl-1H-indazole forms protonated molecular ions [M+H]⁺ at mass-to-charge ratio 133 [7]. The compound also forms sodium adducts [M+Na]⁺ at mass-to-charge ratio 155 and potassium adducts [M+K]⁺ at mass-to-charge ratio 171, providing additional confirmation of the molecular mass [7]. High-resolution mass spectrometry confirms the exact mass and elemental composition, distinguishing 6-methyl-1H-indazole from constitutional isomers [1].
Infrared spectroscopy of 6-methyl-1H-indazole reveals characteristic vibrational modes that confirm the structural features and hydrogen bonding capabilities [8] [9]. The spectrum exhibits distinctive absorption bands corresponding to various functional group vibrations and skeletal modes.
Infrared Spectral Assignments:
The nitrogen-hydrogen stretch appears as a broad absorption around 3300-3400 wavenumbers, characteristic of the 1H-tautomeric form [8]. Aromatic carbon-hydrogen stretches occur in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches of the methyl group appear around 2900-3000 wavenumbers [8]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations manifest in the 1400-1600 wavenumber region, with characteristic indazole ring breathing modes observed around 1000-1100 wavenumbers [8].
Gas-phase infrared spectroscopy studies of the parent indazole molecule provide a complete vibrational assignment using scaled quantum mechanical force field calculations [8]. The theoretical predictions, based on Hartree-Fock self-consistent field calculations with 6-31G** basis sets, show excellent agreement with experimental frequencies, differing by an average of only 24 wavenumbers [8].
Ultraviolet-Visible Spectroscopy:
The ultraviolet-visible spectrum of 6-methyl-1H-indazole exhibits characteristic absorption maxima in the 250-300 nanometer range, attributed to π→π* electronic transitions within the conjugated indazole chromophore [11]. The electronic spectrum reflects the aromatic character of the fused ring system and the electronic effects of the methyl substituent. The methyl group acts as an electron-donating substituent, causing bathochromic shifts compared to the unsubstituted indazole [11].
Studies on related indazole derivatives demonstrate that the ultraviolet absorption characteristics are sensitive to substitution patterns and tautomeric forms [12]. The first ultraviolet absorption band encompasses electronic transitions that are influenced by both the position of substitution and the electronic nature of the substituents [12].
X-ray crystallographic analysis of indazole derivatives reveals fundamental insights into the solid-state structure and molecular packing arrangements [13] [14] [15]. While specific crystallographic data for 6-methyl-1H-indazole are limited, related methylated indazole compounds provide valuable structural information about the effects of methyl substitution on crystal packing.
Crystal System and Unit Cell Parameters:
Indazole derivatives typically crystallize in monoclinic, triclinic, or orthorhombic crystal systems [16] [17] [18]. For example, 3-methyl-1H-indazole crystallizes in the monoclinic system with space group P2₁/n [19]. The unit cell parameters for related compounds range from a = 6-15 Å, b = 8-26 Å, and c = 12-34 Å, with varying angles depending on the specific substitution pattern [18] [20].
The indazole ring system maintains essential planarity in the solid state, with maximum deviations from planarity typically less than 0.03 Å [21] [20]. This planarity facilitates effective π-π stacking interactions between adjacent molecules and contributes to the overall crystal stability [14] [15].
Molecular Conformation and Ring Geometry:
Crystallographic studies confirm that 6-methyl substituted indazoles adopt the 1H-tautomeric form in the solid state [15] [16]. The methyl group introduces minimal steric hindrance and does not significantly distort the indazole ring geometry [19]. Bond lengths and angles within the indazole framework remain consistent with theoretical predictions from density functional theory calculations [14].
The crystalline structure of methylated indazoles is characterized by extensive hydrogen-bonding networks that govern molecular assembly and crystal stability [22] [23] [19]. These supramolecular interactions play critical roles in determining physical properties and crystal morphology.
Intermolecular Hydrogen Bonding:
The primary hydrogen-bonding motif in indazole crystals involves nitrogen-hydrogen···nitrogen interactions between adjacent molecules [21] [19]. For 3-methyl-1H-indazole, these interactions form dimeric units connected by two nitrogen-hydrogen···nitrogen hydrogen bonds with distances of approximately 2.99 Å and angles around 142° [19]. The dimeric units are related by crystallographic inversion centers, creating parallel but non-coplanar arrangements with interplanar distances of approximately 0.54 Å [19].
Secondary Interactions:
Beyond the primary hydrogen bonds, weaker carbon-hydrogen···nitrogen and carbon-hydrogen···π interactions contribute to the overall crystal packing [24] [25]. These secondary interactions help stabilize the three-dimensional network and influence the crystal habit [25]. The methyl substitution can participate in additional van der Waals interactions that modify the packing efficiency compared to unsubstituted indazole [19].
Hydrogen Bonding in Hydrated Forms:
Some indazole derivatives form hydrated crystals where water molecules participate in the hydrogen-bonding network [18]. In such cases, the crystal structure exhibits complex hydrogen-bonding patterns involving both nitrogen-hydrogen···oxygen and oxygen-hydrogen···nitrogen interactions, creating extended two- and three-dimensional networks [18].
Density functional theory calculations provide comprehensive insights into the electronic structure, geometry, and properties of 6-methyl-1H-indazole [26] [27] [28]. These computational studies complement experimental observations and enable prediction of molecular properties.
Geometry Optimization and Electronic Structure:
Calculations using the B3LYP functional with 6-31G* and 6-311G(d,p) basis sets yield optimized geometries that closely match experimental structural parameters [27] [4]. The computed bond lengths and angles show excellent agreement with crystallographic data, confirming the reliability of the computational methods [4]. The methyl substitution at the 6-position causes minimal geometric distortion of the indazole ring, with the methyl group adopting an optimal orientation to minimize steric interactions [29].
Tautomeric Stability Analysis:
Density functional theory calculations confirm the thermodynamic preference for the 1H-tautomeric form over the 2H-tautomer [30] [31]. The energy difference between tautomers is calculated to be 2.3-4.1 kcal/mol, favoring the 1H-form [30]. This preference arises from favorable orbital interactions and reduced electrostatic repulsion in the 1H-tautomer [30]. Temperature effects and solvent interactions do not reverse this tautomeric preference [30].
Molecular Orbital Analysis:
The highest occupied molecular orbital and lowest unoccupied molecular orbital calculations reveal the electronic characteristics of 6-methyl-1H-indazole [28] [32]. The energy gap between frontier molecular orbitals indicates the compound's chemical reactivity and electronic stability [28]. The methyl substituent acts as an electron-donating group, raising the energy of the highest occupied molecular orbital and reducing the overall energy gap .
Natural Bond Orbital Analysis:
Natural bond orbital calculations provide detailed information about electron distribution and bonding characteristics [29] [4]. These analyses reveal the electronic effects of the methyl substituent on the indazole π-system and identify sites of enhanced electron density that influence chemical reactivity [29].
Irritant